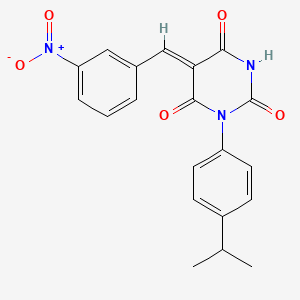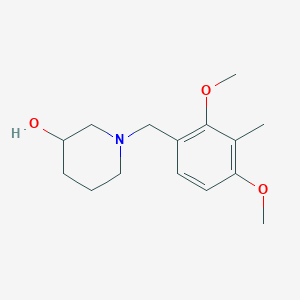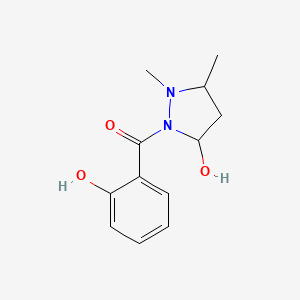![molecular formula C17H16N4O2S B5127883 N-[4-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B5127883.png)
N-[4-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including cancer therapy, neuroprotection, and antimicrobial activity. In
Applications De Recherche Scientifique
N-[4-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has been extensively studied for its potential applications in scientific research. The compound has shown promising results in cancer therapy, neuroprotection, and antimicrobial activity.
In cancer therapy, N-[4-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. The compound works by inducing apoptosis (programmed cell death) in cancer cells, thereby preventing their proliferation.
In neuroprotection, N-[4-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has been shown to protect neurons from oxidative stress and inflammation. The compound works by modulating various signaling pathways in the brain, thereby reducing neuronal damage and promoting neurogenesis.
In antimicrobial activity, N-[4-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has been shown to exhibit potent activity against various bacterial and fungal strains. The compound works by disrupting the cell membrane of the microorganisms, thereby inhibiting their growth and proliferation.
Mécanisme D'action
The mechanism of action of N-[4-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with various signaling pathways in the cells. The compound has been shown to modulate the expression of various genes involved in apoptosis, inflammation, and cell proliferation. The compound also interacts with various enzymes and receptors in the cells, thereby regulating their activity.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects in the cells. The compound has been shown to induce apoptosis in cancer cells, reduce oxidative stress and inflammation in neurons, and inhibit the growth of microorganisms. The compound has also been shown to modulate the expression of various genes and proteins involved in cell proliferation, cell cycle progression, and DNA damage repair.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several advantages for lab experiments. The compound is readily available and can be synthesized in high purity and high yield. The compound exhibits potent activity against various cancer cells, microorganisms, and neurons, making it a versatile tool for various research applications. However, the compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations need to be taken into consideration while designing experiments involving this compound.
Orientations Futures
N-[4-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several potential future directions for research. Some of these directions include:
1. Development of novel derivatives of the compound with improved solubility and bioavailability.
2. Investigation of the compound's potential applications in other fields of research, such as immunology and cardiovascular disease.
3. Exploration of the compound's potential synergistic effects with other drugs and compounds.
4. Investigation of the compound's mechanism of action in more detail, including its interaction with various signaling pathways and enzymes.
5. Investigation of the compound's potential toxicity and safety profile in more detail, including its potential side effects and long-term effects on the cells.
Méthodes De Synthèse
The synthesis of N-[4-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves the reaction of 4-aminobenzoic acid with 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with acetic anhydride to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-15(24-17(18-11)21-9-3-4-10-21)16(23)20-14-7-5-13(6-8-14)19-12(2)22/h3-10H,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCFLWGCZPLMKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl [2,2,2-trifluoro-1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5127802.png)

![2,4-dichloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5127821.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5127829.png)


methanol](/img/structure/B5127849.png)

![4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B5127854.png)

![methyl 5-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-5-oxopentanoate](/img/structure/B5127870.png)
![N-[5-(aminocarbonyl)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5127876.png)
![N-[3-(acetylamino)phenyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5127884.png)